3-(2-Bromobenzamido)cyclohexyl phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

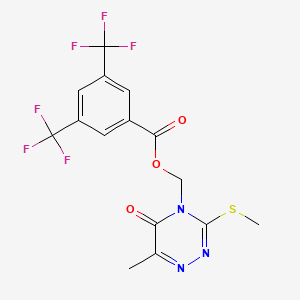

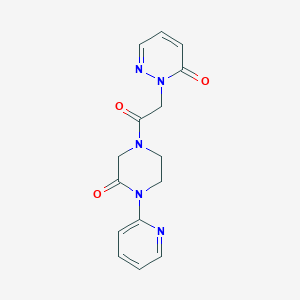

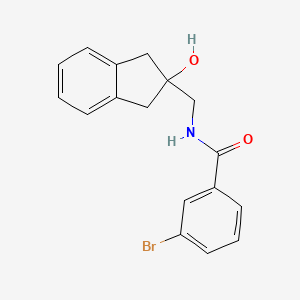

The compound “3-(2-Bromobenzamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It consists of a cyclohexyl ring, a phenylcarbamate group, and a 2-bromobenzamido group . The cyclohexyl ring is a six-membered carbon ring, which is a common structure in many organic compounds . The phenylcarbamate group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a carbamate group (an organic compound derived from carbamic acid). The 2-bromobenzamido group consists of a benzamide group (an amide derived from benzoic acid) with a bromine atom attached to the second carbon of the benzene ring .

科学的研究の応用

Prodrug Applications for Protecting Phenols

Research conducted by Thomsen and Bundgaard (1993) explored a series of phenyl carbamate esters derived from N-substituted 2-aminobenzamides, aiming to protect phenolic drugs against first-pass metabolism through peroral administration. Their study revealed that by selecting appropriate substituents, it is possible to control the release of the parent phenolic drug in physiological conditions, suggesting potential applications in drug delivery systems (K. Thomsen, H. Bundgaard, 1993).

Synthesis of Selenium-Containing Heterocycles

Zhou, Linden, and Heimgartner (2000) demonstrated the synthesis of selenium-containing heterocycles from N-phenylbenzamides, leading to the creation of novel selenourea derivatives and 1,3-selenazoles. This research highlights the versatility of N-phenylbenzamides in synthesizing complex organic compounds with potential biological activities (Yuehui Zhou, A. Linden, H. Heimgartner, 2000).

Advancements in Bromovinyl Aldehyde Chemistry

Ghosh and Ray (2017) reviewed the advancements in the chemistry of bromovinyl aldehydes, including 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, under palladium-catalyzed conditions. Their review emphasizes the importance of these compounds in synthesizing biologically and materially significant molecules (Munmun Ghosh, J. Ray, 2017).

Direct Amination of Haloarenes

Zhao, Fu, and Qiao (2010) developed a copper-catalyzed direct amination method for ortho-functionalized haloarenes using sodium azide, providing an efficient approach to synthesizing aromatic amines. This method showcases the potential of haloarene derivatives in constructing nitrogen-containing organic compounds (Haibo Zhao, H. Fu, R. Qiao, 2010).

Efficient Synthesis of Quinazolin-4(3H)-ones

Davoodnia et al. (2010) introduced an efficient synthesis method for 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst. This research contributes to the field of heterocyclic chemistry, offering a solvent-free approach to synthesizing quinazolinones, which are important in pharmaceutical chemistry (A. Davoodnia, S. Allameh, A. Fakhari, N. Tavakoli-Hoseini, 2010).

特性

IUPAC Name |

[3-[(2-bromobenzoyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVVDUXXCAPFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2474356.png)

![4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid](/img/structure/B2474363.png)

![8-Chlorotetrazolo[1,5-A]pyrazine](/img/structure/B2474365.png)

![3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2474366.png)

![4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2474367.png)

![8-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)octanoic acid](/img/structure/B2474368.png)

![(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2474372.png)